molecular formula C10H16ClN3O B1522584 N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide CAS No. 1311313-75-3

N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide

Cat. No. B1522584
CAS RN: 1311313-75-3
M. Wt: 229.71 g/mol
InChI Key: SACKDXVGYVHUJB-UHFFFAOYSA-N
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Description

“N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Scientific Research Applications

Hydrogen-bonding Patterns

Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, including compounds related to N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide, highlights the significance of hydrogen-bonding patterns in the structure-activity relationships. These compounds exhibit diverse molecular arrangements in crystals, influenced by hydrogen bonds, which could impact their reactivity and potential application in material science or drug design (López et al., 2010).

Anticonvulsant Activity

A study on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide, demonstrated anticonvulsant activities. This suggests potential applications of such compounds in the development of new antiepileptic drugs (Aktürk et al., 2002).

Antitumor Agents

Compounds containing the tert-butyl-1H-pyrazol moiety, similar to N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide, have been synthesized and evaluated for their antitumor activities. Some of these compounds demonstrated significant inhibitory effects on various human tumor cell lines, indicating their potential as lead compounds in cancer therapy (Abonía et al., 2011).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their structural features and antioxidant activities. This research avenue suggests applications in the development of new antioxidant agents or materials with specific catalytic or electronic properties (Chkirate et al., 2019).

Reactivity and Synthetic Applications

Investigations into the reactivity of related pyrazolo and pyrazolotriazine derivatives have provided insights into their potential synthetic applications, highlighting the versatility of these compounds in organic synthesis. This includes their use in constructing complex molecular architectures with potential pharmaceutical relevance (Mironovich & Shcherbinin, 2014).

properties

IUPAC Name

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-7-5-8(12-9(15)6-11)14(13-7)10(2,3)4/h5H,6H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACKDXVGYVHUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152687
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide

CAS RN

1311313-75-3
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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